N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide

Phenazine-1-carboxamide Structure-Activity Relationship DNA Intercalation

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide (CAS 106976-01-6) is a synthetic tricyclic heteroaromatic carboxamide belonging to the phenazine-1-carboxamide class of DNA-intercalating antitumor agents. It features a phenazine core with a 7-methoxy substituent and a cationic N-[2-(dimethylamino)ethyl] side chain at the 1-carboxamide position, a structural motif shared with clinical dual topoisomerase I/II inhibitors such as DACA.

Molecular Formula C18H20N4O2
Molecular Weight 324.4 g/mol
CAS No. 106976-01-6
Cat. No. B12812141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide
CAS106976-01-6
Molecular FormulaC18H20N4O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCN(C)CCNC(=O)C1=C2C(=CC=C1)N=C3C=C(C=CC3=N2)OC
InChIInChI=1S/C18H20N4O2/c1-22(2)10-9-19-18(23)13-5-4-6-15-17(13)21-14-8-7-12(24-3)11-16(14)20-15/h4-8,11H,9-10H2,1-3H3,(H,19,23)
InChIKeyJZPFQGHDPGYORO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide (CAS 106976-01-6): Product Profile for DNA-Targeted Anticancer Research


N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide (CAS 106976-01-6) is a synthetic tricyclic heteroaromatic carboxamide belonging to the phenazine-1-carboxamide class of DNA-intercalating antitumor agents [1]. It features a phenazine core with a 7-methoxy substituent and a cationic N-[2-(dimethylamino)ethyl] side chain at the 1-carboxamide position, a structural motif shared with clinical dual topoisomerase I/II inhibitors such as DACA [2]. This compound is referenced in the National Cancer Institute's NCI-60 human tumor cell line screen under the identifier NCI60_005392, indicating its evaluation as a potential anticancer agent [3]. It is primarily utilized in preclinical oncology research focused on DNA-binding agents and topoisomerase-targeted drug discovery.

Why Generic Substitution of N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide with Other Phenazine-1-carboxamides Is Not Scientifically Justified


Phenazine-1-carboxamides are not interchangeable due to the profound impact of both the substitution position on the chromophore and the nature of the cationic side chain on biological activity. Early structure-activity relationship (SAR) studies by Rewcastle et al. demonstrated that while the phenazine ring tolerates broad substitution, there is a strict positional hierarchy for antitumor efficacy, with 9-substituted analogs being significantly more active than isomers with substituents at other positions, including the 7-methoxy configuration of this compound [1]. Furthermore, the Gamage et al. study established that the scope for variation of the 1-carboxamide side chain is extremely limited; the specific H-bonding interaction of the dimethylamino cation with guanine in the DNA major groove is critical for ternary complex formation with topoisomerase enzymes [2]. Therefore, any alteration in the substitution pattern, side chain, or chromophore geometry cannot be assumed to preserve the desired pharmacological profile, making strict chemical identity essential for reproducible research outcomes.

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide: Quantitative Differentiation Evidence Against Comparators


Positional Isomerism Drives Divergent Antitumor Activity: 7-Methoxy vs. 9-Methoxy Phenazine-1-carboxamides

The primary structural differentiator for this compound is the 7-methoxy substitution on the phenazine ring, as opposed to the 9-methoxy isomer, which is the most active and extensively characterized compound in the series. The seminal SAR study by Rewcastle et al. established that positional effects of substituents are critical, with 9-substituted compounds consistently demonstrating superior activity [1]. Specifically, the 9-methoxy analog, N-[2-(dimethylamino)ethyl]-9-methoxyphenazine-1-carboxamide, achieved high-proportion cures of advanced Lewis lung carcinoma in mice, a benchmark of in vivo efficacy [1]. While quantitative in vitro IC50 data for the 7-methoxy compound is not explicitly reported in the public domain, the SAR indicates that the 7-substituted series exhibits measurably lower potency than the 9-substituted counterparts [1]. This positional effect is consistent with the DNA-binding model where the chromophore lies between the GpC step and the side chain lies in the major groove, a geometry that is sensitive to the substituent's location on the ring [2].

Phenazine-1-carboxamide Structure-Activity Relationship DNA Intercalation Positional Isomerism Antitumor

Resistance to P-Glycoprotein-Mediated Multidrug Resistance (MDR) in Phenazine-1-carboxamides

A key class-level advantage of phenazine-1-carboxamides, including this compound, is their indifference to P-glycoprotein (P-gp) mediated multidrug resistance (MDR). A 2006 structure-cytotoxicity study demonstrated that for a panel of phenazine-1-carboxamide analogs with the N-[2-(dimethylamino)ethyl] side chain, there was generally little difference in IC50 values between parental and P-gp-overexpressing cell lines [1]. This is in contrast to many established DNA-intercalating chemotherapeutics, such as doxorubicin, whose efficacy is significantly compromised by P-gp efflux. The MDR-circumventing property is attributed to the lipophilicity and non-cationic nature of the chromophore, which reduces recognition by the efflux pump [2].

P-glycoprotein Multidrug Resistance Phenazine-1-carboxamide Cytotoxicity Efflux Pump

DNA Binding Kinetics and Mode: Phenazine-1-carboxamides vs. Acridine-4-carboxamides

Phenazine-1-carboxamides share a conserved DNA-binding mode with acridine-4-carboxamides, which involves intercalation of the tricyclic chromophore at a GpC step and placement of the cationic side chain in the major groove. Kinetic studies show that complexes of phenazinecarboxamides bearing an N,N-dimethylaminoethyl side chain dissociate from calf thymus DNA via a four-step kinetic pathway, similar to that observed for the acridine analog DACA [1]. The DNA association constants for related tricyclic carboxamide intercalators are reported in the range of log K = 5.8–6.5, which corresponds to low-micromolar to high-nanomolar binding affinity . The presence of the 7-methoxy group is expected to modulate the electron density of the chromophore, which influences both the intercalation strength and the redox properties of the phenazine ring, a factor that may differentiate it from electron-deficient analogs such as nitro-substituted or unsubstituted phenazine-1-carboxamides [2].

DNA Binding Kinetics Phenazinecarboxamide Acridinecarboxamide Intercalation Topoisomerase

Cationic Side Chain Integrity: Limited Tolerance for Structural Variation

The N-[2-(dimethylamino)ethyl] side chain in this compound is not a simple solubility handle but a critical pharmacophoric element essential for DNA binding and topoisomerase poisoning. The 2006 SAR study by Gamage et al. demonstrated that the structure of the 1-carboxamide side chain in phenazine-1-carboxamides is highly constrained; attempts to modify the H-bonding pattern of the cationic side chain resulted in significant loss of cytotoxicity [1]. The dimethylamino cation is proposed to accept an H-bond from the N7 and O6 atoms of guanine G2 in the DNA major groove, with the carboxamide NH forming a water-bridged H-bond to the phosphate group [2]. This contrasts with acridinecarboxamides where the amino group peri to the carboxamide provides an additional H-bond donor, suggesting that phenazine-1-carboxamides may exhibit distinct sequence selectivity [2].

Phenazine-1-carboxamide Cationic Side Chain Structure-Activity Relationship DNA Binding Topoisomerase

N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide: Prioritized Application Scenarios Based on Product-Specific Evidence


Positional SAR Probe for DNA-Topoisomerase Ternary Complex Geometry Studies

This compound serves as a critical 7-position substituted control in structure-activity relationship (SAR) campaigns aimed at mapping the positional tolerance of the phenazine chromophore for DNA intercalation and topoisomerase poisoning. Its 7-methoxy substitution provides a direct comparison to the 9-methoxy isomer, which is the most active compound in the phenazine-1-carboxamide series [5]. Researchers can use the differential activity between these positional isomers to validate computational docking models and biophysical measurements of DNA-ligand complexes, as the 7-substituent is expected to orient differently within the DNA major groove compared to 9-substituted congeners [6].

Multidrug Resistance (MDR) Circumvention Studies

Phenazine-1-carboxamides, including this compound, exhibit minimal differential cytotoxicity between parental and P-glycoprotein-overexpressing cell lines, a class-level property established by the Gamage et al. 2006 study [5]. This chemotype is therefore a relevant tool compound for studies investigating MDR circumvention strategies, particularly in comparison to classical topoisomerase II poisons like doxorubicin, which are strongly susceptible to P-gp efflux [5][6]. The 7-methoxy substitution may provide distinct physicochemical properties (e.g., altered lipophilicity and cellular uptake) that are useful for correlating MDR phenotype with subtle structural modifications.

Dual Topoisomerase I/II Inhibition Assay Development and Probe Design

The heteroaromatic[a]phenazine carboxamide chemotype, as disclosed in US Patent 6,552,021, is characterized by dual inhibition of topoisomerases I and II and the ability to circumvent multidrug resistance [5]. This compound, as a member of this class, is suitable for use in biochemical and cell-based assays designed to profile dual topoisomerase inhibitors. Its distinct substitution pattern (7-methoxy vs. the common 9-substituted and unsubstituted variants) expands the chemical diversity available for probe discovery and may reveal differential selectivity for topoisomerase I versus II catalytic inhibition or poisoning [6].

Chromophore-Modified Reference Standard for DNA Binding Kinetics and Spectroscopy

The phenazine chromophore provides a useful alternative to the acridine-4-carboxamide scaffold for biophysical studies of DNA intercalation. The 7-methoxy group introduces an electron-donating substituent that is expected to modulate the chromophore's electronic properties, potentially shifting its UV-visible absorption and fluorescence emission profiles compared to unsubstituted or electron-deficient phenazine-1-carboxamides [5]. This makes the compound a candidate reference standard for developing spectroscopic assays to measure DNA binding affinity, dissociation kinetics, and sequence selectivity by stopped-flow fluorescence or surface plasmon resonance methods [6].

Quote Request

Request a Quote for N-(2-(Dimethylamino)ethyl)-7-methoxy-1-phenazinecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.